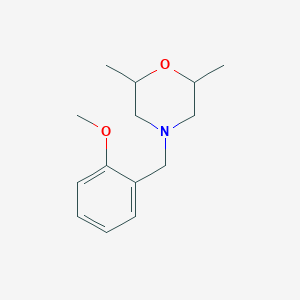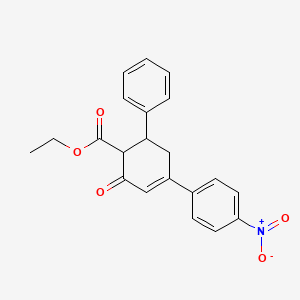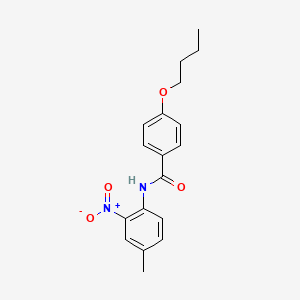
4-(2-methoxybenzyl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methoxybenzyl)-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMXB-A, and it has been found to exhibit unique properties that make it useful in different areas of research. In
Mechanism of Action
The mechanism of action of DMXB-A is not fully understood, but it is believed to act as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, and its dysfunction has been implicated in several neurological disorders. DMXB-A's agonistic action on this receptor is thought to improve its function, leading to the observed improvements in cognitive function and memory.
Biochemical and Physiological Effects
DMXB-A has been found to have several biochemical and physiological effects, including the activation of the alpha7 nAChR, which leads to increased calcium influx and the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This activation has been shown to improve cognitive function and memory. DMXB-A has also been found to reduce inflammation in the brain, which is a significant contributor to the development of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using DMXB-A in lab experiments is its specificity for the alpha7 nAChR, which allows researchers to study the effects of activating this receptor without affecting other receptors. Additionally, DMXB-A has been shown to have a good safety profile, making it suitable for use in animal models. However, one of the limitations of using DMXB-A is its short half-life, which requires frequent dosing in animal models.
Future Directions
There are several future directions for research on DMXB-A. One of the most promising areas of research is the development of DMXB-A-based therapies for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to understand the mechanism of action of DMXB-A fully. This research could lead to the development of more potent and selective agonists for the alpha7 nAChR. Finally, more studies are needed to explore the safety and efficacy of DMXB-A in humans.
Conclusion
In conclusion, 4-(2-methoxybenzyl)-2,6-dimethylmorpholine, or DMXB-A, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMXB-A has been shown to improve cognitive function and memory, reduce inflammation in the brain, and have a good safety profile. Future research on DMXB-A could lead to the development of new therapies for neurological disorders and a better understanding of the mechanism of action of this compound.
Synthesis Methods
The synthesis of 4-(2-methoxybenzyl)-2,6-dimethylmorpholine involves several steps, including the reaction of 2,6-dimethylmorpholine with 2-methoxybenzyl chloride in the presence of a base such as sodium methoxide. The product is then purified using column chromatography to obtain pure DMXB-A. This synthesis method has been optimized to ensure high yields of the compound, making it readily available for scientific research.
Scientific Research Applications
DMXB-A has been found to have potential applications in various fields of scientific research. One of the most promising areas of application is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMXB-A has been shown to improve cognitive function and memory in animal models of these diseases. It has also been found to reduce inflammation in the brain, which is a significant contributor to the development of these disorders.
properties
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-8-15(9-12(2)17-11)10-13-6-4-5-7-14(13)16-3/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKGZAWJOBJDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxyphenyl)methyl]-2,6-dimethylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4967178.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4967188.png)
![3-(1,3-benzodioxol-5-yl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4967191.png)
![[1-(4-biphenylylmethyl)-3-piperidinyl]methanol](/img/structure/B4967199.png)
![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967206.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4967212.png)

![3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylic acid](/img/structure/B4967218.png)
![1'-[(5-methyl-2-furyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4967239.png)
![N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4967243.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4967250.png)

![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)
![1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967284.png)